molecular formula C20H22O3 B12596536 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione CAS No. 915093-51-5

2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B12596536
CAS No.: 915093-51-5
M. Wt: 310.4 g/mol
InChI Key: LYJPRXJTZYDLBH-UHFFFAOYSA-N
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Description

2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a furan ring. It is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One efficient method is the palladium-catalyzed reverse hydrogenolysis, which does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves visible-light-mediated [3+2] cycloaddition reactions, which offer excellent regioselectivity and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic reagents and minimizing waste, are likely to be applied to scale up the synthesis processes developed in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other naphthofuran derivatives

Properties

CAS No.

915093-51-5

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

2-ethyl-6-(4-methylpentyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C20H22O3/c1-4-14-11-17-18(21)16-10-13(7-5-6-12(2)3)8-9-15(16)19(22)20(17)23-14/h8-12H,4-7H2,1-3H3

InChI Key

LYJPRXJTZYDLBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C(=O)C3=C(C2=O)C=C(C=C3)CCCC(C)C

Origin of Product

United States

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